N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. This particular compound features a quinazoline core fused with a pyridine ring, and it is substituted with a 3-chlorophenyl group, a methyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is fused to the quinazoline core through a series of condensation reactions involving appropriate aldehydes or ketones.
Substitution Reactions: The 3-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 3-chlorobenzoyl chloride and a suitable base.
Final Functionalization: The methyl and carboxamide groups are introduced through alkylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives, including this compound, are investigated for their potential as enzyme inhibitors. They can interact with various biological targets, making them candidates for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Quinazoline derivatives have shown promise in treating cancer, bacterial infections, and inflammatory diseases. This compound, in particular, may exhibit similar activities due to its structural features.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer therapy, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its broad range of biological activities.
Erlotinib: A quinazoline derivative used as an anti-cancer drug targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another anti-cancer quinazoline derivative targeting EGFR.
Uniqueness
N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is unique due to its specific substitutions, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its combination of a 3-chlorophenyl group, a methyl group, and a carboxamide group provides a unique profile that can be exploited for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-23-17-11-13(19(25)22-15-6-4-5-14(21)12-15)8-9-16(17)20(26)24-10-3-2-7-18(23)24/h4-6,8-9,11-12,18H,2-3,7,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWSIOAZUWEPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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